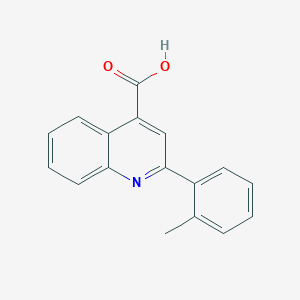

2-(2-Methylphenyl)quinoline-4-carboxylic acid

Overview

Description

Synthesis Analysis

Quinoline-4-carboxylic acid derivatives, including 2-(2-Methylphenyl)quinoline-4-carboxylic acid, can be synthesized through several methods. A notable approach involves the reaction of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines in acetonitrile under indium(III) chloride and microwave irradiation, achieving isolated yields up to 57% within 3 minutes (Dorothée Duvelleroy et al., 2005). Another method includes a domino process using arylmethyl azides to synthesize unsubstituted quinoline-3-carboxylic acid ethyl esters, highlighting the versatility in synthesizing quinoline derivatives (J. Tummatorn et al., 2013).

Molecular Structure Analysis

The molecular and crystal structures of quinoline derivatives, including 2-(2-Methylphenyl)quinoline-4-carboxylic acid, have been determined by X-ray diffraction analysis. These studies reveal the arrangement of atoms within the molecule and how this structure influences its chemical behavior and interaction with other molecules. For example, the crystal and molecular structures of phenyl quinoline-2-carboxylate and 2-methoxyphenyl quinoline-2-carboxylate were confirmed, showing the importance of structural analysis in understanding these compounds' properties (E. Fazal et al., 2015).

Chemical Reactions and Properties

Quinoline derivatives participate in various chemical reactions, highlighting their chemical versatility. For instance, the synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors demonstrate the potential pharmaceutical applications of these compounds. The study revealed the importance of substituents on the quinoline ring for COX-2 inhibitory activity (A. Zarghi et al., 2009).

Physical Properties Analysis

Quinoline derivatives exhibit a range of physical properties, such as fluorescence and thermal stability, which can be tailored for specific applications. For instance, quinoline derivatives containing both a biphenyl group and an α, β-diarylacrylonitrile unit have been synthesized, showing blue to green fluorescence and good thermal stability, making them potential candidates for organic light-emitting diodes (Q. Li et al., 2011).

Chemical Properties Analysis

The chemical behavior of 2-(2-Methylphenyl)quinoline-4-carboxylic acid and related compounds can be explored through their reactions and interaction with other chemicals. For example, the study of metal complexes based on quinoline carboxylate ligands from 2-(pyridin-4-yl)quinoline-4-carboxylic acid under hydrothermal conditions has provided insights into their potential applications in catalysis and material science (Long Zhang et al., 2016).

Scientific Research Applications

1. Application in Medicinal Chemistry

- Summary : Quinoline and its analogues, including 2-(2-Methylphenyl)quinoline-4-carboxylic acid, have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in drug discovery .

- Methods : Various synthesis protocols have been reported for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .

- Results : Quinoline is an essential segment of both natural and synthetic compounds .

2. Application as Histone Deacetylase Inhibitors

- Summary : 2-Phenylquinoline-4-carboxylic acid derivatives have been discovered as novel histone deacetylase inhibitors . Histone deacetylases (HDACs) are a group of enzymes that are responsible for the removal of acetyl group from ε-N-acetyl-lysine amino groups of histone proteins . Inhibition of HDACs has been extensively studied in the development of anticancer drugs .

- Methods : The 2-substituted phenylquinoline-4-carboxylic acid group was introduced to the cap moiety of HDAC inhibitors . In total, 30 compounds were synthesized with hydroxamic acid or hydrazide zinc-binding groups .

- Results : Active compound D28 and its analog D29 exhibited significant HDAC3 selectivity against HDAC1, 2, 3, and 6 . Induction of G2/M cell cycle arrest and promotion of apoptosis make important contributions to the anticancer effects of molecule D28 .

3. Application as Uricosuric Agent

- Summary : Cinchophen (2-phenyl quinoline-4-carboxylic acid) was first synthesized by Doebner and Giesecke in 1887 and was introduced into the therapeutic application by Weintraub in 1911 as a uricosuric agent in the treatment of gout .

- Methods : The specific methods of application or experimental procedures for this application are not mentioned in the source .

- Results : The specific results or outcomes obtained for this application are not mentioned in the source .

4. Application in Organic Chemistry

- Summary : Quinoline and its analogues, including 2-(2-Methylphenyl)quinoline-4-carboxylic acid, have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in drug discovery .

- Methods : Various synthesis protocols have been reported for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .

- Results : Quinoline is an essential segment of both natural and synthetic compounds .

5. Application as Alkaline Phosphatase Inhibitors

- Summary : A diverse range of quinoline-4-carboxylic acid derivatives has been synthesized and evaluated as potent inhibitors of alkaline phosphatases .

- Methods : The specific methods of application or experimental procedures for this application are not mentioned in the source .

- Results : The specific results or outcomes obtained for this application are not mentioned in the source .

6. Application in Industrial Chemistry

- Summary : Quinolines provide frameworks for industrial uses including organic light-emitting diodes (OLEDs) and photovoltaic cells, as well as solvents for terpenes and resins .

- Methods : The specific methods of application or experimental procedures for this application are not mentioned in the source .

- Results : The specific results or outcomes obtained for this application are not mentioned in the source .

4. Application in Organic Chemistry

- Summary : Quinoline and its analogues, including 2-(2-Methylphenyl)quinoline-4-carboxylic acid, have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in drug discovery .

- Methods : Various synthesis protocols have been reported for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .

- Results : Quinoline is an essential segment of both natural and synthetic compounds .

5. Application as Alkaline Phosphatase Inhibitors

- Summary : A diverse range of quinoline-4-carboxylic acid derivatives has been synthesized and evaluated as potent inhibitors of alkaline phosphatases .

- Methods : The specific methods of application or experimental procedures for this application are not mentioned in the source .

- Results : The specific results or outcomes obtained for this application are not mentioned in the source .

6. Application in Industrial Chemistry

- Summary : Quinolines provide frameworks for industrial uses including organic light-emitting diodes (OLEDs) and photovoltaic cells, as well as solvents for terpenes and resins .

- Methods : The specific methods of application or experimental procedures for this application are not mentioned in the source .

- Results : The specific results or outcomes obtained for this application are not mentioned in the source .

Safety And Hazards

Future Directions

The development of small molecules like “2-(2-Methylphenyl)quinoline-4-carboxylic acid” could be a rich source of biological potential . The industry demands the development of such molecules, which could lead to the discovery of potent inhibitors of various enzymes, contributing to the development of new therapeutic drugs .

properties

IUPAC Name |

2-(2-methylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c1-11-6-2-3-7-12(11)16-10-14(17(19)20)13-8-4-5-9-15(13)18-16/h2-10H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQGICXPTGQXFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346504 | |

| Record name | 2-(2-methylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methylphenyl)quinoline-4-carboxylic acid | |

CAS RN |

174636-85-2 | |

| Record name | 2-(2-methylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2,2,2-Trifluoroethoxy)phenyl]piperazine](/img/structure/B64893.png)

![5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B64896.png)

![2-amino-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B64908.png)

![1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one](/img/structure/B64922.png)